4-Tritylsulfanylbutanoic acid
Description
Historical Context and Structural Significance within Organosulfur Compounds and Carboxylic Acids
The development and utility of 4-Tritylsulfanylbutanoic acid are deeply rooted in the broader history of organosulfur chemistry and the strategic use of protecting groups in organic synthesis. Organosulfur compounds, which are organic compounds containing sulfur, are ubiquitous in nature and play crucial roles in biochemistry. biosynth.com Two of the twenty common amino acids, cysteine and methionine, are organosulfur compounds, highlighting the fundamental importance of the carbon-sulfur bond in living systems. biosynth.com
Carboxylic acids, characterized by the -COOH functional group, are another cornerstone of organic chemistry, serving as key intermediates in a vast array of synthetic transformations and being integral to the structure of fatty acids and amino acids. The combination of these two functionalities in one molecule, as seen in this compound, provides a powerful synthetic building block.
A pivotal development in the synthesis of complex molecules, particularly peptides and other biopolymers, was the introduction of protecting groups. biosynth.com These are chemical moieties that selectively mask a reactive functional group to prevent it from interfering with reactions at other sites in the molecule. biosynth.com The trityl (triphenylmethyl, Trt) group, a bulky and sterically hindering group, emerged as a highly effective protecting group for thiols. researchgate.net Its acid-labile nature allows for its removal under specific and mild conditions, a critical feature in multi-step syntheses. sigmaaldrich.com The incorporation of the trityl group to protect the thiol in a butanoic acid framework led to the creation of this compound, a reagent designed for specific applications in complex synthetic strategies. researchgate.netsigmaaldrich.com
Overview of Foundational Research Areas Pertaining to this compound
The primary research application of this compound is as a linker and building block in solid-phase synthesis, particularly in the assembly of peptides and oligonucleotides. peptide.commdpi.com Its bifunctional nature is key to this role. The carboxylic acid end can be activated and coupled to a free amine on a solid support or another molecule, while the trityl-protected thiol provides a latent nucleophile that can be unmasked at a desired stage for further functionalization, such as the formation of disulfide bonds. biosynth.comsigmaaldrich.commdpi.com
The trityl group's hydrophobicity is a notable characteristic that can influence the solubility and purification of intermediates during synthesis. researchgate.net Its removal is typically achieved with trifluoroacetic acid (TFA), which is a standard step in the final cleavage of peptides from the resin in Fmoc-SPPS. sigmaaldrich.com
While the compound's structure suggests potential for other applications, such as in the development of enzyme inhibitors, there is a lack of specific published research in this area. The predominant focus of its utility remains firmly within the realm of chemical synthesis as a specialized linker and building block.
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-(tritylthio)butanoic acid | nih.gov |
| Molecular Formula | C23H22O2S | nih.gov |
| Molecular Weight | 362.5 g/mol | nih.gov |
| CAS Number | 377733-71-6 | nih.gov |
| InChIKey | UDFBOXVPLSTPEC-UHFFFAOYSA-N | nih.gov |
| Physical Form | Solid | nih.gov |
Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Predicted Chemical Shifts (ppm) or Wavenumber (cm⁻¹) | Corresponding Functional Group/Protons |
| ¹H NMR | 7.2-7.5 (m, 15H) | Protons of the three phenyl rings of the trityl group |
| ¹H NMR | 2.3-2.5 (t, 2H) | -CH₂- group adjacent to the sulfur atom |
| ¹H NMR | 2.2-2.4 (t, 2H) | -CH₂- group adjacent to the carbonyl group |
| ¹H NMR | 1.8-2.0 (p, 2H) | Central -CH₂- group of the butanoic acid chain |
| ¹H NMR | 10-12 (br s, 1H) | Carboxylic acid proton (-COOH) |
| ¹³C NMR | ~180 | Carbonyl carbon of the carboxylic acid |
| ¹³C NMR | ~145 | Quaternary carbon of the trityl group attached to sulfur |
| ¹³C NMR | 126-130 | Aromatic carbons of the trityl group |
| ¹³C NMR | ~70 | Central carbon of the trityl group |
| ¹³C NMR | 25-35 | Methylene carbons of the butanoic acid chain |
| IR Spectroscopy | 2500-3300 (broad) | O-H stretch of the carboxylic acid |
| IR Spectroscopy | ~1700 | C=O stretch of the carboxylic acid |
Note: The spectroscopic data presented are predicted values based on the general principles of NMR and IR spectroscopy for the respective functional groups and may vary slightly based on the solvent and other experimental conditions.
Structure
3D Structure
Properties
IUPAC Name |
4-tritylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O2S/c24-22(25)17-10-18-26-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFBOXVPLSTPEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70730903 | |
| Record name | 4-[(Triphenylmethyl)sulfanyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70730903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
377733-71-6 | |
| Record name | 4-[(Triphenylmethyl)sulfanyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70730903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Tritylsulfanylbutanoic Acid and Its Precursors
Strategic Approaches to the Core Butanoic Acid Scaffold
The butanoic acid moiety serves as the fundamental backbone of the target molecule. The synthesis of this core structure can be approached through several strategic pathways, often starting from commercially available precursors. A primary method involves the nucleophilic substitution of a suitable 4-substituted butane (B89635) derivative with a sulfur nucleophile.
One common precursor is 4-bromobutanoic acid . chemsrc.com The synthesis strategy involves the displacement of the bromide ion by a protected thiol or a thiol equivalent. Alternatively, the synthesis can commence from γ-butyrolactone . Ring-opening of the lactone with a sulfur nucleophile, such as thiourea (B124793) followed by hydrolysis, yields 4-mercaptobutanoic acid, which can then be protected.
Another versatile approach is the Michael addition. For instance, the addition of thioglycolic acid to (E)-4-aryl-4-oxo-2-butenoic acids is a known method for creating substituted butanoic acid derivatives, highlighting the utility of conjugate additions in building the carbon skeleton. More complex strategies, such as the build/couple/pair (B/C/P) strategy used in diversity-oriented synthesis, can generate diverse molecular scaffolds, including those based on butanoic acid. cam.ac.uk Two-directional synthesis is another advanced strategy that allows for the construction of complex macrocyclic scaffolds from linear butanoic acid-containing precursors. scispace.com
The table below summarizes key precursors for the butanoic acid scaffold.
Table 1: Key Precursors for the 4-Tritylsulfanylbutanoic Acid Scaffold
| Precursor Compound | CAS Number | Role in Synthesis |
|---|---|---|
| 4-Bromobutanoic acid | 2623-87-2 | Starting material for nucleophilic substitution. chemsrc.com |
| 4-Mercaptobutanoic acid | 13095-73-3 | Direct precursor for trityl group introduction. chemsrc.com |
| γ-Butyrolactone | 96-48-0 | Precursor for the synthesis of 4-mercaptobutanoic acid. |
Trityl Group Introduction Techniques for Thiol Protection
The protection of the highly reactive thiol group is critical to prevent unwanted side reactions, such as oxidation to disulfides. thieme-connect.de The triphenylmethyl (trityl, Trt) group is an effective protecting group for thiols due to its steric bulk and its stability under many reaction conditions, yet it can be removed under specific, mild acidic conditions. total-synthesis.comresearchgate.net
The most common method for introducing the trityl group onto a thiol, such as 4-mercaptobutanoic acid, is through reaction with trityl chloride (triphenylmethyl chloride). total-synthesis.com The reaction is typically carried out in the presence of a base, such as pyridine, which serves to neutralize the hydrochloric acid (HCl) byproduct. total-synthesis.com For enhanced catalytic activity, 4-dimethylaminopyridine (B28879) (DMAP) can be added. total-synthesis.com The mechanism of this protection is not a direct SN2 attack, which is impossible at a quaternary carbon. Instead, the reaction proceeds via an SN1 mechanism, forming a stable trityl cation intermediate which then reacts with the thiol. total-synthesis.com
Other tritylating agents can also be employed, such as trityl triflate (TrOTf) or trityl-pyridinium tetrafluoroborate, which are even more reactive transfer reagents. total-synthesis.comacgpubs.org The choice of reagent and conditions can be tailored based on the specific substrate and the desired reaction kinetics. The trityl group's hydrophobicity is also a notable characteristic, which can aid in the purification of polar compounds like carbohydrates and amino acids. total-synthesis.comresearchgate.net
The table below outlines typical conditions for trityl group introduction.
Table 2: Reaction Conditions for Trityl Protection of Thiols
| Tritylating Agent | Base/Catalyst | Solvent | Mechanism | Reference |
|---|---|---|---|---|
| Trityl chloride | Pyridine | Dichloromethane (B109758) (DCM) | SN1 | total-synthesis.com |
| Trityl chloride | DMAP (catalyst) | Pyridine | SN1 | total-synthesis.com |
| Trityl triflate (TrOTf) | N/A | Various | SN1 | total-synthesis.com |
Asymmetric Synthesis Approaches for Enantiomeric Control
While this compound itself is an achiral molecule, the principles of asymmetric synthesis are crucial for the preparation of chiral analogues or precursors that may have stereocenters on the butanoic acid chain. nih.gov Chirality is a key factor in drug design, as different enantiomers of a molecule can have vastly different biological activities. nih.gov Should a chiral center be desired, for instance at the C-2 or C-3 position of the butanoic acid scaffold, several asymmetric strategies could be employed.
These strategies fall into three main categories:
Chiral Pool Synthesis : This approach utilizes naturally occurring chiral molecules as starting materials. For example, a chiral amino acid or hydroxy acid could be chemically modified to construct the desired chiral butanoic acid derivative. nih.gov
Chiral Auxiliaries : An achiral substrate can be covalently bonded to a chiral auxiliary. This auxiliary directs a subsequent stereoselective reaction, after which it is removed to yield the chiral product. This method allows for the conversion of an achiral starting material into a single enantiomer. youtube.com
Chiral Catalysts : A small amount of a chiral catalyst (e.g., a chiral Brønsted acid or a metal complex with a chiral ligand) can be used to induce enantioselectivity in a reaction, such as a hydrogenation or an alkylation, on an achiral substrate. nih.gov For example, models like the Felkin-Ahn model help predict the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds. youtube.com
These methods provide a powerful toolkit for accessing enantiomerically pure versions of substituted butanoic acids, which are valuable building blocks in medicinal chemistry and materials science.
Scalable Synthesis Protocols and Large-Scale Preparation Considerations
Key considerations for scalable synthesis include:
Starting Material Cost and Availability : The chosen synthetic route should ideally start from inexpensive and readily available bulk chemicals. Precursors like 4-bromobutanoic acid, γ-butyrolactone, and trityl chloride generally meet this criterion. chemsrc.com
Reaction Conditions : Reactions should be optimized to run at moderate temperatures and pressures. The use of highly energetic or hazardous reagents should be minimized. The tritylation reaction, for example, is typically performed under mild conditions. total-synthesis.com
Process Efficiency : High-yielding steps are crucial for minimizing waste and reducing the cost of goods. The number of synthetic steps should be kept to a minimum (step economy).
Purification : The purification method must be amenable to large-scale operations. Crystallization is often preferred over chromatographic methods for final product isolation on a large scale due to its efficiency and lower solvent consumption. The synthesis of related trityl compounds has successfully used flash chromatography for purification, which can be scaled, but optimizing for crystallization is often a key goal in process development. nih.gov
Solvent and Waste Management : The choice of solvents should favor those with lower toxicity and environmental impact. Processes should be designed to minimize waste generation and allow for solvent recycling where possible. acgpubs.org
An example of a scalable protocol involves the careful, dropwise addition of reagents to control exotherms, as demonstrated in the large-scale synthesis of related trityl radicals. nih.gov Such modifications are critical for ensuring safety and maximizing yield when moving to pilot plant or industrial scale production.
Chemical Reactivity and Transformative Processes of 4 Tritylsulfanylbutanoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group (–COOH) is a versatile functional group that can undergo a variety of transformations, primarily involving nucleophilic acyl substitution. msu.edu These reactions allow for the conversion of the carboxylic acid into other important functional groups such as esters and amides.
Esterification is a fundamental reaction of carboxylic acids, converting them into esters. One of the most common methods for this transformation is the Fischer esterification. masterorganicchemistry.comcerritos.edu This reaction involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄) or an organic acid such as tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in large excess as the solvent, and the water produced is removed as it forms. masterorganicchemistry.commasterorganicchemistry.com For 4-Tritylsulfanylbutanoic acid, this process would involve reacting it with a chosen alcohol (R'OH) to yield the corresponding ester.
The general equation for the Fischer esterification of this compound is: Tr-S-(CH₂)₃COOH + R'OH ⇌ Tr-S-(CH₂)₃COOR' + H₂O
| Alcohol (R'OH) | Catalyst | Conditions | Product |
| Methanol (B129727) | H₂SO₄, HCl, or TsOH | Heat, excess alcohol | Methyl 4-(tritylthio)butanoate |
| Ethanol | H₂SO₄, HCl, or TsOH | Heat, excess alcohol | Ethyl 4-(tritylthio)butanoate |
| Primary/Secondary Alcohols | H₂SO₄, HCl, or TsOH | Heat, excess alcohol | Corresponding alkyl/aryl ester |
Other methods for esterification that are suitable for substrates sensitive to strong acids include the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com Alternatively, the carboxylic acid can be converted to a more reactive acid chloride first, which then readily reacts with an alcohol to form the ester. commonorganicchemistry.comlibretexts.org
The carboxylic acid moiety can be converted into an amide through reaction with a primary or secondary amine. Direct amidation by simply heating a carboxylic acid with an amine is possible but often requires high temperatures and results in an equilibrium mixture. To facilitate this transformation under milder conditions, coupling agents or catalysts are employed. researchgate.netnih.gov
Catalytic systems based on boron or metals like titanium have been developed to promote the direct formation of amides from carboxylic acids and amines. researchgate.netnih.gov For instance, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids. researchgate.net
| Amine | Catalyst/Reagent | Conditions | Product |
| Primary Amine (R'NH₂) | TiF₄, Boronic Acids, or other coupling agents | Toluene, reflux | N-substituted 4-(tritylthio)butanamide |
| Secondary Amine (R'R''NH) | TiF₄, Boronic Acids, or other coupling agents | Toluene, reflux | N,N-disubstituted 4-(tritylthio)butanamide |
| Aniline | Triarylsilanols | Toluene, reflux | N-phenyl-4-(tritylthio)butanamide |
Another common strategy involves the use of carbodiimide (B86325) coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxylic acid to facilitate nucleophilic attack by the amine. researchgate.net
Beyond esterification and amidation, the carboxylic acid group of this compound can be converted into several other functional groups.
Conversion to Acid Chlorides : Carboxylic acids can be transformed into more reactive acid chlorides by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). ub.edu This acid chloride is a valuable intermediate for synthesizing esters, amides, and other derivatives under mild conditions. commonorganicchemistry.comlibretexts.org
Reduction to Alcohols : The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, such as lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆). msu.edu Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for reducing carboxylic acids. msu.edu The reduction of this compound would yield 4-(tritylthio)butan-1-ol.
Reactivity of the Trityl Thioether Linkage
The trityl (triphenylmethyl, Tr) group serves as a bulky protecting group for the thiol functionality. Its reactivity is centered on the carbon-sulfur bond, which can be cleaved under specific reductive conditions or oxidized at the sulfur atom.
The sulfur atom in the thioether linkage is susceptible to oxidation. It can be oxidized to a sulfoxide (B87167) and further to a sulfone using various oxidizing agents. masterorganicchemistry.com This process allows for the modulation of the electronic and steric properties of the sulfur-containing moiety.
Common oxidants for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and ozone (O₃). masterorganicchemistry.com The extent of oxidation (to sulfoxide or sulfone) can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. More recently, catalytic systems using agents like polyoxomolybdates have been developed for the selective oxidation of thioethers to sulfoxides with high efficiency. rsc.org
| Reagent | Stoichiometry | Product |
| m-CPBA | ~1 equivalent | 4-(Tritylsulfinyl)butanoic acid (Sulfoxide) |
| m-CPBA or Ozone | ≥2 equivalents | 4-(Tritylsulfonyl)butanoic acid (Sulfone) |
| Polyoxomolybdate catalyst / H₂O₂ | Catalytic | 4-(Tritylsulfinyl)butanoic acid (Sulfoxide) rsc.org |
The primary utility of the trityl group in this context is as a protecting group for a thiol. The cleavage of the S-trityl bond, a process often referred to as detritylation or deprotection, regenerates the free thiol. This reaction is of significant importance in synthetic chemistry, particularly in peptide and oligonucleotide synthesis.
The S-trityl bond is stable to many conditions but can be cleaved under specific acidic or reductive protocols. acs.orgresearchgate.net Treatment with strong Brønsted acids like trifluoroacetic acid (TFA), often in the presence of a scavenger such as triethylsilane (Et₃SiH), is a common method for detritylation. nih.gov The triethylsilane acts to reduce the stable trityl cation that is formed upon cleavage. nih.gov
Another effective method involves the use of metal acid catalysis coupled with a reducing agent. acs.orgnih.govacs.org For example, a combination of a mercury(II) salt (like Hg(OAc)₂) and sodium borohydride (NaBH₄) can efficiently cleave the trityl thioether to yield the free thiol. acs.orgnih.gov
| Reagents | Conditions | Product |
| Trifluoroacetic acid (TFA), Triethylsilane (Et₃SiH) | Dichloromethane (B109758), 0 °C to room temperature | 4-Mercaptobutanoic acid nih.gov |
| Hg(OAc)₂ or HgCl₂, then NaBH₄ | Acetonitrile, room temperature | 4-Mercaptobutanoic acid acs.orgnih.gov |
| Strong Brønsted acids (e.g., pure TFA, HCl in MeCN) | Anhydrous | Stable (S-Tr bond is resistant) acs.orgresearchgate.net |
Nucleophilic Substitution Reactions at the Sulfur Center
The sulfur atom in this compound, while sterically hindered by the bulky trityl (triphenylmethyl) group, is susceptible to nucleophilic attack, particularly under conditions that favor the cleavage of the carbon-sulfur bond. The trityl group is a well-established protecting group for thiols in organic synthesis, and its removal is a key transformation involving nucleophilic substitution or related processes at the sulfur center.
One of the most common methods for the deprotection of S-trityl groups involves treatment with a strong acid such as trifluoroacetic acid (TFA). peptide.com In this reaction, the acid protonates the sulfur or, more likely, facilitates the formation of the stable trityl cation, which acts as an excellent leaving group. The thiol is then liberated. While the direct attack of a nucleophile on the sulfur atom is sterically hindered, the acid-catalyzed removal of the trityl group represents a formal nucleophilic substitution where the solvent or another nucleophile present in the reaction mixture can interact with the sulfur atom upon cleavage of the C-S bond.
Another significant reaction at the sulfur center is oxidative cleavage. The S-trityl group can be removed under oxidative conditions, for instance, using iodine (I₂). peptide.com This process typically leads to the formation of a disulfide. The reaction with iodine proceeds via a different mechanism but still results in the substitution of the trityl group at the sulfur center.
The nucleophilicity of the sulfur atom in sulfides is generally greater than that of oxygen in ethers. almerja.comlibretexts.orglibretexts.org This inherent nucleophilicity allows the sulfur in this compound to react with electrophiles. For example, dialkyl sulfides can react with primary alkyl halides in an Sₙ2 manner to form sulfonium (B1226848) ions. pressbooks.pub While the steric bulk of the trityl group would significantly slow down such a reaction for this compound, it is a potential reactivity pathway under certain conditions with potent electrophiles.
Table 1: Conditions for Nucleophilic Substitution at the Sulfur Center of S-Trityl Compounds
| Reagent | Condition | Product | Reaction Type |
| Trifluoroacetic Acid (TFA) | Acid-catalyzed cleavage | Thiol | Formal Nucleophilic Substitution |
| Iodine (I₂) | Oxidative cleavage | Disulfide | Oxidative Deprotection |
| Alkyl Halides | Sₙ2 reaction | Sulfonium Ion | Alkylation |
Acid-Base Reactivity Profiles in Organic Transformations
The presence of the carboxylic acid moiety in this compound defines its primary acid-base character. Carboxylic acids are Brønsted-Lowry acids, capable of donating a proton from the hydroxyl group. The pKa of butanoic acid is approximately 4.82. The large, non-polar tritylsulfanyl group at the 4-position is not expected to significantly alter the acidity of the carboxylic acid function through inductive effects, as it is several bonds away from the carboxyl group. Therefore, this compound is expected to have a pKa value in a similar range, making it a weak acid.
In the presence of a base, this compound will be deprotonated to form the corresponding carboxylate salt. This reaction is a standard acid-base neutralization.
This acidic nature is crucial in many organic transformations. For instance, the carboxylate can act as a nucleophile. Furthermore, the acidity of the compound influences its solubility in different solvents; it is more soluble in basic aqueous solutions than in neutral or acidic water due to the formation of the ionic carboxylate.
While the primary acidic site is the carboxylic acid, the sulfur atom, with its lone pairs of electrons, can act as a Lewis base, particularly towards soft metal ions or other Lewis acids. However, this basicity is weak and sterically hindered by the trityl group.
Electrophilic and Nucleophilic Character of Sub-structures
The molecule of this compound possesses both electrophilic and nucleophilic centers, which dictate its reactivity with a variety of reagents.
Electrophilic Centers:
Carbonyl Carbon: The carbon atom of the carboxyl group is a significant electrophilic center. libretexts.orgnih.gov The oxygen atom is more electronegative than the carbon atom, leading to a polarization of the carbon-oxygen double bond. This polarization results in a partial positive charge on the carbonyl carbon, making it susceptible to attack by nucleophiles. libretexts.org Acid catalysis can further enhance the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen, which increases the positive charge on the carbon. quora.com
Nucleophilic Centers:
Sulfur Atom: As discussed previously, the sulfur atom in the sulfide (B99878) linkage is a primary nucleophilic center. almerja.comlibretexts.orglibretexts.orgmsu.edu The lone pairs of electrons on the sulfur atom can attack electrophiles. The nucleophilicity of sulfur is generally greater than that of oxygen in analogous compounds. ambeed.com
Carbonyl Oxygen: The oxygen atoms of the carboxyl group also possess lone pairs of electrons and are therefore nucleophilic. The carbonyl oxygen can be protonated in the presence of an acid, a key step in many acid-catalyzed reactions of carboxylic acids. The hydroxyl oxygen can also act as a nucleophile, for example, in esterification reactions.
Table 2: Electrophilic and Nucleophilic Centers in this compound
| Sub-structure | Center | Character | Reactivity |
| Carboxyl Group | Carbonyl Carbon | Electrophilic | Attack by nucleophiles |
| Carboxyl Group | Carbonyl Oxygen | Nucleophilic | Protonation by acids |
| Carboxyl Group | Hydroxyl Oxygen | Nucleophilic | Participation in esterification |
| Thioether | Sulfur Atom | Nucleophilic | Attack on electrophiles, coordination to Lewis acids |
Integration of 4 Tritylsulfanylbutanoic Acid in Protecting Group Strategies
Orthogonal Deprotection Strategies Involving the Trityl Group
Orthogonal protection is a critical strategy that permits the selective removal of one protecting group in a specific order without affecting others in the molecule. mdpi.com This approach is indispensable for synthesizing complex peptides, especially those containing multiple disulfide bridges, branches, or other site-specific modifications. nih.gov The trityl group is a key component in many orthogonal schemes due to its distinct deprotection mechanism.
The Trt group is classified as highly acid-labile. It can be selectively removed using dilute acid while other groups, such as acetamidomethyl (Acm) and tert-butyl (tBu), remain intact. researchgate.net This difference in lability is the foundation of its orthogonal utility. For instance, in the synthesis of a peptide with three disulfide bonds, cysteine residues can be protected with three different groups:
Trityl (Trt): Removed by mild acid (e.g., TFA).
Acetamidomethyl (Acm): Stable to acid but removed by treatment with iodine, which also forms the disulfide bond. researchgate.net
tert-Butyl (tBu): Stable to both TFA and iodine, requiring harsher deprotection conditions for removal. researchgate.net
This strategy allows for the stepwise and regioselective formation of disulfide bonds. The Trt-protected cysteines can be deprotected and oxidized first, followed by the removal of the Acm groups and a second oxidation, and finally, the third pair is addressed. The use of scavengers like triisopropylsilane (B1312306) (TIS) is common during the acid-mediated deprotection of the Trt group to prevent side reactions from the stable trityl cation that is formed. csic.es
Table 2: Comparison of Orthogonal Thiol Protecting Groups
| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal To |
|---|---|---|---|
| Trityl | Trt | Mild Acid (TFA) researchgate.net | Acm, tBu, StBu |
| Acetamidomethyl | Acm | Iodine (I₂) researchgate.net | Trt, tBu |
| tert-Butyl | tBu | PhS(O)Ph/CH₃SiCl₃ in TFA researchgate.net | Trt, Acm |
| tert-Butylsulphenyl | StBu | Reducing agents (e.g., thiols) researchgate.net | Trt, Acm, tBu |
Kinetic and Thermodynamic Considerations in Trityl Deprotection
The deprotection of a trityl-protected thiol is governed by specific kinetic and thermodynamic principles. The reaction proceeds via an Sₙ1-like mechanism, where the protonation of the sulfur-bound trityl group leads to the formation of a highly stable trityl cation and the free thiol. nih.gov
Thermodynamic Factors: The primary thermodynamic driving force for the deprotection is the exceptional stability of the triphenylmethyl (trityl) cation. This carbocation is highly resonance-stabilized by the three phenyl rings, which delocalize the positive charge. This stability makes the cleavage of the carbon-sulfur bond thermodynamically favorable in an acidic environment. The equilibrium of the reaction is shifted towards the deprotected products. nih.gov
Kinetic Factors: While thermodynamically favorable, the rate (kinetics) of the deprotection can be controlled by several factors:
Scavengers: The trityl cation, although stable, is a reactive electrophile that can be recaptured by the thiol or react with other nucleophilic residues (like tryptophan) in the peptide. To prevent these side reactions and drive the deprotection to completion, cation scavengers such as triisopropylsilane (TIS) or water are included in the cleavage cocktail. csic.es TIS irreversibly reduces the trityl cation to triphenylmethane, effectively removing it from the reaction equilibrium and preventing side reactions. csic.es
Solvent: The choice of solvent can influence the stability of the charged intermediates and transition states, thereby affecting the reaction rate. Dichloromethane (B109758) (DCM) is a common solvent for these reactions. nih.gov
Understanding these factors is crucial for optimizing deprotection protocols to achieve high yields and purity by ensuring complete removal of the protecting group while minimizing acid-catalyzed side reactions. scispace.com
Applications in Peptide and Peptidomimetic Synthesis as a Building Block
While commonly used as a protected form of cysteine, 4-Tritylsulfanylbutanoic acid serves a distinct role as a bifunctional building block or linker in the synthesis of modified peptides and peptidomimetics. Its structure features a terminal carboxylic acid and a trityl-protected thiol at the other end of a four-carbon chain.
This architecture allows it to be incorporated into a peptide sequence through standard amide bond formation. The carboxylic acid can be activated and coupled to a free amine, such as the N-terminus of a peptide chain or the side-chain amine of a lysine (B10760008) residue, using standard peptide coupling reagents (e.g., HBTU, HATU). csic.es
Once incorporated, the trityl-protected thiol serves as a latent reactive handle. Following purification of the modified peptide, the trityl group can be selectively removed under acidic conditions to unmask the free thiol. This newly revealed thiol group can then be used for a variety of subsequent modifications, including:
Site-Specific Conjugation: Attaching reporter molecules like fluorophores, biotin, or chelating agents for imaging and diagnostic applications.
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to improve the pharmacokinetic properties of a therapeutic peptide.
Cyclization: Forming a thioether linkage with an electrophilic group elsewhere in the peptide to create a cyclic peptidomimetic with constrained conformation and enhanced stability. nih.gov
Surface Immobilization: Attaching the peptide to a solid support or surface for use in biochemical assays or as a biomaterial.
The use of a linker like this compound provides precise control over the location of the modification and separates the attached moiety from the core peptide backbone, which can be crucial for preserving the peptide's biological activity. This approach is a key strategy in the development of advanced peptide-based therapeutics and research tools. nih.gov
Advanced Applications in Organic and Medicinal Chemistry Research
Role as a Key Synthetic Intermediate for Derivatized Compounds
The utility of 4-Tritylsulfanylbutanoic acid as a synthetic intermediate stems from its distinct functional handles. The carboxylic acid group provides a site for standard amide bond couplings, esterifications, and other related transformations, while the trityl-protected thiol offers a latent nucleophile that can be unmasked under specific, mild acidic conditions. This orthogonal reactivity is crucial for the stepwise assembly of complex molecules.
The trityl (triphenylmethyl) group is exceptionally bulky, which not only protects the thiol from oxidation and alkylation but also influences the reactivity of the molecule as a whole. total-synthesis.com Its removal is typically achieved with acids such as trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solvent, yielding the free thiol which can then participate in subsequent reactions like disulfide bond formation or Michael additions. researchgate.net This stability under a variety of other reaction conditions makes it an attractive building block for multi-step syntheses.
Researchers leverage this compound to introduce a four-carbon spacer with a terminal thiol. This specific length and functionality are often desired in the construction of molecules where precise distance and chemical reactivity are paramount. The process allows for the initial coupling of the molecule via its carboxylic acid, followed by the deprotection and reaction of the thiol group at a later synthetic stage.
Design and Synthesis of Bioactive Analogues and Probes
The rational design of bioactive molecules, including enzyme inhibitors and molecular probes, often requires the strategic placement of specific functional groups to interact with biological targets. researchgate.netmdpi.com this compound serves as a versatile scaffold in this context. The carboxylic acid end can be used to mimic a natural substrate or to anchor the molecule to a larger carrier, while the thiol group, upon deprotection, can form covalent bonds with specific amino acid residues, such as cysteine, in a protein's active site. nih.gov
The synthesis of such bioactive analogues involves coupling the carboxylic acid of this compound with an amine-containing pharmacophore or a targeting moiety. After this initial conjugation, the trityl group is selectively removed to expose the thiol. This newly revealed thiol can then be used to probe or bind to biological systems. For instance, in the development of enzyme inhibitors, the thiol can act as a key binding element, chelating a metal cofactor or attacking an electrophilic center within the enzyme.
This strategy has been applied in various research areas, including the development of potential therapeutics and tools for studying biochemical mechanisms. researchgate.net The ability to introduce a reactive thiol into a molecule with spatial and temporal control is a significant advantage in medicinal chemistry.
Development of Advanced Linkers and Conjugation Strategies
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern pharmaceutical science, particularly in the development of Antibody-Drug Conjugates (ADCs). nih.govnih.gov this compound is an ideal candidate for the design of advanced chemical linkers due to its bifunctional nature.
The operational strategy involves two key steps:
Payload Attachment: The carboxylic acid of this compound is activated and reacted with a hydroxyl or amino group on a cytotoxic drug (the "payload").
Biomolecule Conjugation: The trityl group is removed, and the resulting free thiol is conjugated to a specific site on a biomolecule, often the thiol of a cysteine residue on an antibody. nih.gov
This approach allows for the creation of a stable thioether bond connecting the linker-drug complex to the antibody. The four-carbon chain of the butanoic acid derivative acts as a spacer, ensuring the drug is positioned appropriately to exert its effect without sterically hindering the antibody's binding affinity. The use of the trityl protecting group is critical, as it prevents premature reactions and ensures that the highly nucleophilic thiol is only revealed when intended, allowing for site-specific and controlled conjugation. researchgate.netnih.gov
Catalyst Design and Ligand Development Utilizing Related Moieties
In the field of catalysis, the ligands coordinated to a metal center play a critical role in determining the catalyst's activity, selectivity, and stability. researchgate.netyoutube.com Thiolate ligands are known to bind strongly to various transition metals, particularly soft metals like gold, platinum, and palladium. The moiety derived from this compound can be used to install thiol-based ligands onto catalytic supports or molecular catalysts.
The process involves first anchoring the molecule to a support (e.g., a polymer resin or a nanoparticle) via its carboxylic acid. Subsequent deprotection of the trityl group liberates the thiol, which is then available to coordinate with a catalytically active metal species. Research has shown that the chemical nature of protecting ligands, including thiolates, can significantly influence the catalytic performance of metal nanoclusters. researchgate.net By using a precursor like this compound, chemists can precisely introduce these crucial thiol functionalities. This strategy enables the rational design of heterogeneous catalysts where the active sites are well-defined, potentially leading to improved catalytic systems. youtube.com
Derivatization Strategies for Enhanced Analytical Characterization
The quantitative analysis of organic molecules by methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) often requires chemical derivatization to improve volatility, thermal stability, or detector response. nih.govsigmaaldrich.comnih.gov this compound and its derivatives can be subjected to various derivatization strategies targeting its key functional groups.
Targeting the Carboxylic Acid: The carboxylic acid group is a primary site for derivatization.
Esterification/Silylation for GC Analysis: To increase volatility for GC analysis, the carboxylic acid can be converted into a methyl ester using reagents like BF3 in methanol (B129727) or (trimethylsilyl)diazomethane (TMSD). nih.gov Alternatively, it can be converted into a trimethylsilyl (B98337) (TMS) ester using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.comtcichemicals.com
UV/Fluorescence Tagging for HPLC Analysis: For enhanced detection in HPLC, the carboxylic acid can be reacted with a chromophoric or fluorophoric labeling reagent. Reagents such as 9-anthraquinone diazomethane (B1218177) (ADAM) can convert the carboxylic acid into a fluorescent ester, significantly lowering the limit of detection. nih.gov
Targeting the Thiol Group: After deprotection of the trityl group, the resulting free thiol can also be derivatized.
Thioether Formation: The thiol can be alkylated with a chromophoric alkyl halide, such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-chloride), to produce a derivative that can be easily detected by UV-Vis spectroscopy. nih.gov
These derivatization techniques are crucial for monitoring the progress of reactions involving this compound, quantifying its presence in complex mixtures, and characterizing its metabolic fate in biological studies.
Computational and Theoretical Investigations of 4 Tritylsulfanylbutanoic Acid
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Tritylsulfanylbutanoic acid, these calculations would provide crucial insights into its electronic structure and preferred three-dimensional shape, or conformation. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to solve the Schrödinger equation for a given molecule, yielding information about electron distribution, molecular orbital energies, and electrostatic potential.
The conformational landscape of this compound is expected to be complex due to the flexible butyl chain and the bulky trityl group. By systematically rotating the dihedral angles of the molecule and calculating the corresponding energy, a potential energy surface can be mapped out. This would reveal the lowest energy conformations (global and local minima) and the energy barriers between them. Such information is vital for understanding how the molecule might interact with biological targets.
Table 1: Hypothetical Data from Quantum Chemical Calculations on this compound
| Property | Predicted Value | Method |
| Dipole Moment | 2.5 - 3.5 D | DFT/B3LYP |
| HOMO Energy | -6.0 to -5.5 eV | DFT/B3LYP |
| LUMO Energy | -1.5 to -1.0 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 4.0 - 4.5 eV | DFT/B3LYP |
| Most Stable Conformer (Dihedral Angle C-S-C-C) | ~180° (anti-periplanar) | Conformational Analysis |
Note: The data in this table is hypothetical and serves as an illustration of the types of results that would be obtained from quantum chemical calculations.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations offer a powerful tool to study the behavior of molecules over time, providing a dynamic picture of intermolecular interactions. google.com An MD simulation of this compound, either in a solvent or interacting with a biological macromolecule, would involve numerically solving Newton's equations of motion for each atom in the system.
These simulations could elucidate how the trityl group, with its significant nonpolar surface area, influences the solubility and aggregation properties of the molecule. Furthermore, by simulating the interaction of this compound with a protein, one could observe the specific binding modes and calculate the binding free energy. This would involve analyzing various non-covalent interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. google.com
Prediction of Reaction Mechanisms and Transition States
Computational chemistry provides indispensable tools for exploring the pathways of chemical reactions, including the identification of transient and unstable transition states that are difficult to observe experimentally. google.com For this compound, computational methods could be used to predict the mechanisms of its characteristic reactions, such as the cleavage of the trityl group under acidic conditions or its reactions at the carboxylic acid moiety.
By mapping the potential energy surface of a reaction, computational chemists can identify the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state, the structure of which provides critical information about the reaction mechanism. The activation energy, which determines the reaction rate, can also be calculated. google.com
Structure-Reactivity and Structure-Property Relationship Studies (Theoretical Framework)
The overarching goal of many computational studies is to establish relationships between a molecule's structure and its reactivity or properties. This is often referred to as Quantitative Structure-Activity Relationship (QSAR) or Structure-Property Relationship (QSPR) studies. While a comprehensive theoretical framework for this compound is yet to be developed, the principles are well-established.
By systematically modifying the structure of this compound in silico (e.g., by changing substituents on the phenyl rings of the trityl group) and calculating various electronic and steric descriptors, a predictive model could be built. This model would correlate these descriptors with a specific activity or property of interest, such as its binding affinity to a particular enzyme or its reaction rate in a given chemical transformation. Such models are invaluable in the rational design of new molecules with enhanced or targeted functionalities.
Sophisticated Analytical and Spectroscopic Characterization Methodologies
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) is a cornerstone for determining the molecular weight and structural features of 4-Tritylsulfanylbutanoic acid. Due to the compound's characteristics, various MS-based approaches are utilized.
Gas chromatography is a powerful separation technique, but its application to this compound is not direct due to the compound's low volatility and polar carboxylic acid group. Direct analysis would lead to poor chromatographic peak shape and thermal degradation. To overcome this, derivatization is essential, typically by converting the carboxylic acid to a more volatile ester (e.g., a methyl or trimethylsilyl (B98337) ester). shimadzu.comgcms.cz
Once derivatized, GC-MS analysis in electron impact (EI) mode provides valuable structural information. The mass spectrum is characterized by specific fragmentation patterns. A prominent peak corresponds to the highly stable trityl cation (m/z 243), formed by the cleavage of the sulfur-carbon bond. Other significant fragments arise from the butanoic acid ester chain, allowing for confirmation of the backbone structure. nih.gov Purity is assessed by the presence of a single major chromatographic peak, with any minor peaks indicating impurities.
Table 1: Expected GC-MS Fragmentation Data for Derivatized this compound
| Fragment Ion | Proposed Structure | Significance |
|---|---|---|
| [M]+ | The molecular ion of the derivatized compound | Confirms molecular weight of the derivative |
| [M-RCO]+ | Loss of the carboxyl group | Indicates a carboxylic acid derivative |
| m/z 243 | (C6H5)3C+ (Trityl cation) | Characteristic and often the base peak, confirming the trityl group |
Note: Data is predictive based on the chemical structure and common fragmentation patterns.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is exceptionally well-suited for analyzing this compound in its native form, particularly within complex biological or chemical matrices. nih.gov A reversed-phase liquid chromatography method can effectively separate the compound from other components. nih.gov
Electrospray ionization (ESI) is typically used, operating in either positive or negative ion mode. In negative mode, the deprotonated molecule [M-H]⁻ is selected as the precursor ion. In positive mode, the protonated molecule [M+H]⁺ can be observed. Tandem mass spectrometry (MS/MS) involves isolating this precursor ion and subjecting it to collision-induced dissociation (CID). This process generates a unique set of product ions, which are used for highly selective and sensitive quantification via Multiple Reaction Monitoring (MRM). unimi.it This technique is invaluable for identifying the compound in complex mixtures with high confidence. nih.gov
Table 2: Potential LC-MS/MS Parameters for this compound Analysis
| Parameter | Description | Example |
|---|---|---|
| Precursor Ion (Negative) | Deprotonated molecular ion | m/z 361.1 |
| Precursor Ion (Positive) | Protonated molecular ion | m/z 363.1 |
| Product Ion 1 | Resulting from the loss of the butanoic acid group | m/z 277.1 (from [M-H]⁻) |
| Product Ion 2 | Trityl cation fragment | m/z 243.1 (from [M+H]⁺) |
| MRM Transition | Precursor → Product ion pair for quantification | 361.1 → 277.1 or 363.1 → 243.1 |
Note: m/z values are calculated based on the monoisotopic mass and are predictive.
Chemical derivatization is a key strategy to improve the analytical performance of mass spectrometry for this compound. researchgate.net The choice of reagent depends on the analytical goal and the chosen technique (GC-MS or LC-MS).
For GC-MS: The primary goal is to increase volatility and thermal stability. This is achieved by targeting the carboxylic acid functional group.
Esterification: Reagents like diazomethane (B1218177) or a mixture of boron trifluoride and methanol (B129727) (BF3/MeOH) convert the carboxylic acid into its corresponding methyl ester.
Silylation: Silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or 1,1,1,3,3,3-hexamethyldisilazane (HMDS) replace the acidic proton with a non-polar trimethylsilyl (TMS) group. unipi.it
For LC-MS: Derivatization can enhance ionization efficiency and improve chromatographic retention.
Amidation: Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to label the carboxylic acid, often improving ionization in positive ESI mode. unimi.itecu.edu.au Aniline is another reagent used for this purpose. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
In the ¹H NMR spectrum, the protons of the three phenyl rings of the trityl group typically appear as a complex multiplet in the aromatic region (δ 7.2-7.5 ppm). The aliphatic protons of the butanoic acid chain would present as distinct multiplets in the upfield region (δ 1.5-3.0 ppm), with their chemical shifts and coupling patterns confirming the four-carbon chain structure.
The ¹³C NMR spectrum provides complementary information, showing characteristic signals for the aromatic carbons of the trityl group, the quaternary trityl carbon, the aliphatic carbons of the butanoic acid chain, and the carbonyl carbon of the carboxylic acid (δ > 170 ppm).
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic Protons (15H, Trityl) | 7.20 - 7.50 (m) | 126.0 - 130.0 |
| Quaternary Carbon (Trityl) | - | ~67.0 |
| -S-CH₂- | ~2.50 (t) | ~33.0 |
| -CH₂- | ~1.90 (m) | ~24.0 |
| -CH₂-COOH | ~2.40 (t) | ~35.0 |
Note: Predicted values are based on standard chemical shift ranges for similar functional groups. chemicalbook.comchemicalbook.com Solvent is typically DMSO-d₆ or CDCl₃.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. These techniques are complementary and provide a molecular fingerprint. americanpharmaceuticalreview.com
The FT-IR spectrum would be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid dimer (around 2500-3300 cm⁻¹) and a sharp, intense band for the carbonyl (C=O) stretch (around 1700-1725 cm⁻¹). The C-S stretching vibration is typically weak and appears in the fingerprint region (600-800 cm⁻¹). Aromatic C-H and C=C stretching vibrations from the trityl group are also expected. rsc.org
The Raman spectrum would also show these characteristic vibrations, often with different relative intensities. For instance, the symmetric aromatic ring breathing modes of the trityl group may be particularly strong in the Raman spectrum.
Table 4: Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Aromatic) | Trityl Group | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | Butanoic Chain | 2850 - 2960 | Medium |
| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong |
| C=C Stretch (Aromatic) | Trityl Group | 1450 - 1600 | Medium-Weak |
Note: Wavenumber ranges are approximate and can be influenced by the physical state (solid/liquid) and intermolecular interactions.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive technique for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. nih.govnih.gov For this compound, a single-crystal X-ray diffraction study would provide a wealth of information, including exact bond lengths, bond angles, and torsional angles. researchgate.net
This analysis would reveal the conformation of the flexible butanoic acid chain and the spatial orientation of the bulky trityl group. Crucially, it would elucidate the intermolecular interactions that govern the crystal packing, such as the hydrogen-bonding network formed between the carboxylic acid groups of adjacent molecules, which typically form dimeric structures. mdpi.com While a crystal structure for this compound is not publicly documented, the technique remains the gold standard for such a determination.
Table 5: Illustrative Data Obtained from a Hypothetical X-ray Crystallography Study
| Parameter | Description |
|---|---|
| Crystal System | The geometric system describing the crystal lattice (e.g., Monoclinic, Orthorhombic). |
| Space Group | The set of symmetry operations applicable to the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles defining the repeating unit of the crystal. |
| Bond Lengths (Å) | The precise distances between bonded atoms (e.g., C=O, C-S, C-C). |
| **Bond Angles (°) ** | The angles between adjacent chemical bonds. |
| Hydrogen Bond Geometry | The distances and angles defining intermolecular hydrogen bonds. |
Advanced hyphenated techniques for comprehensive analysis
The comprehensive analysis of this compound, a molecule featuring both a bulky, hydrophobic trityl group and a polar carboxylic acid function, necessitates the use of advanced hyphenated analytical techniques. These methods, which couple a separation technique with a detection technique, provide the sensitivity and specificity required for unequivocal identification and quantification in complex matrices. The most powerful of these are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is an exceptionally well-suited technique for the analysis of this compound. It combines the potent separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry, making it ideal for analyzing compounds that are non-volatile or thermally fragile. nih.govnih.gov
Sample Preparation : For analysis in biological matrices, a sample cleanup step is essential. This typically involves protein precipitation using a solvent like isopropanol (B130326) or acetonitrile, followed by centrifugation to obtain a clear supernatant for injection. nih.gov Alternatively, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) could be employed to isolate the analyte and remove interfering substances. nih.gov
Chromatographic Separation : Due to the presence of the butanoic acid chain, reversed-phase chromatography is the method of choice. A C18 column is commonly used to retain the molecule via hydrophobic interactions between the stationary phase and the trityl group. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and acidified water (e.g., with 0.1% formic acid) run in a gradient elution mode. unimi.it The acid in the mobile phase ensures the carboxylic acid group remains protonated, leading to better peak shape and retention.
Mass Spectrometric Detection : Electrospray ionization (ESI) is the preferred ionization source for this type of molecule. Given the acidic nature of the carboxyl group, detection is most sensitive in the negative ion mode, where the deprotonated molecule [M-H]⁻ is formed and detected. nih.govnih.gov For this compound (molecular weight 362.5 g/mol ), the primary ion observed would be at an m/z of 361.1. nih.gov
Tandem MS (MS/MS) provides definitive structural confirmation. By selecting the [M-H]⁻ parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. Expected fragmentation pathways would include the cleavage of the labile C-S bond to yield a trityl anion or related fragments, and fragmentation along the butanoic acid backbone. This fragmentation pattern serves as a unique fingerprint for the molecule. nih.gov Multiple Reaction Monitoring (MRM) can be used for highly selective quantification by monitoring specific precursor-to-product ion transitions. nih.govnih.gov
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Setting |
| Chromatography | |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS1 Scan (Parent Ion) | m/z 361.1 [M-H]⁻ |
| MS/MS Transitions (MRM) | Hypothetical fragments based on structure |
| m/z 361.1 → 243.1 (Loss of C₄H₆O₂S) | |
| m/z 361.1 → 119.0 (Thiobutanoic acid fragment) | |
| Ion Source Temp. | 250 °C nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful hyphenated technique that can be used for the analysis of this compound, although it requires a crucial derivatization step. nih.gov GC is ideal for separating volatile and thermally stable compounds; the carboxylic acid group makes the parent molecule non-volatile. florajournal.com
Derivatization : To increase volatility, the polar carboxylic acid group must be chemically modified. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the -COOH group into a -COOSi(CH₃)₃ group. This process makes the molecule more volatile and thermally stable, suitable for GC analysis.
Chromatographic Separation : The derivatized analyte is separated on a capillary column, such as a DB-5 or similar non-polar column, which separates compounds based on their boiling points. rjptonline.org Helium is typically used as the carrier gas. nih.gov The oven temperature is programmed to ramp from a lower initial temperature to a higher final temperature to ensure efficient separation of the analyte from other components in the sample. florajournal.com
Mass Spectrometric Detection : Electron Impact (EI) is the most common ionization technique used in GC-MS. It is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting mass spectrum shows a unique pattern of fragment ions that is highly reproducible and can be compared against spectral libraries for identification. For the silylated derivative of this compound, characteristic fragments would include the loss of a methyl group from the silyl (B83357) moiety, cleavage of the trityl group, and various breakdowns of the butanoic acid chain. researchgate.net
Table 2: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Setting |
| Derivatization | |
| Reagent | BSTFA with 1% TMCS |
| Reaction | 60 °C for 30 minutes |
| Chromatography | |
| Column | DB-5 Fused Silica Capillary Column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Mass Spectrometry | |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Ion Source Temp. | 230 °C |
| Mass Range | m/z 40-600 |
Future Research Trajectories and Innovations
Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches
Current synthetic approaches to 4-tritylsulfanylbutanoic acid often rely on established, yet potentially inefficient, methods. A common route involves the reaction of precursors such as 4-bromobutanoic acid with tritylthiol. chemsrc.com Future research is poised to move beyond these traditional methods, focusing on the development of novel synthetic pathways that are not only more efficient but also align with the principles of sustainable chemistry.
Key areas of exploration include:
Catalytic Systems: Investigating novel catalysts to improve reaction yields and reduce the need for stoichiometric reagents. This could involve exploring enzymatic catalysis or earth-abundant metal catalysts to replace less sustainable options.
Flow Chemistry: Transitioning from batch processing to continuous flow synthesis. This approach offers significant advantages in terms of safety, scalability, and precise control over reaction parameters, leading to higher purity products and reduced waste.
Green Solvents: Replacing conventional organic solvents with more environmentally benign alternatives, such as bio-derived solvents or supercritical fluids.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This is a core principle of green chemistry.
Biocatalysis: Inspired by the fermentative production of butyric acid from renewable feedstocks, research could explore the potential for engineered microorganisms or isolated enzymes to produce this compound or its precursors, offering a greener alternative to traditional chemical synthesis. nih.govosti.gov
Rational Design of Derivatives with Tuned Reactivity Profiles
The unique properties of this compound are largely dictated by the interplay between the carboxylic acid group and the bulky trityl (triphenylmethyl) group, which provides significant steric shielding to the sulfur atom. This structure influences the compound's reactivity and its interactions with biological molecules. Rational design of derivatives offers a powerful strategy to fine-tune these properties for specific applications.
Future design efforts will likely focus on:
Modulation of Steric Hindrance: Systematically modifying the phenyl rings of the trityl group with various substituents (e.g., electron-donating or electron-withdrawing groups) to alter the steric and electronic environment around the sulfur atom. This could control the rate of thiol deprotection or its interaction with specific protein residues.
Backbone Modification: Altering the length and rigidity of the butanoic acid chain. Introducing unsaturation or branching could create derivatives with different conformational preferences, potentially leading to enhanced binding affinity for target proteins.
Introduction of Additional Functional Groups: Incorporating other functionalities, such as fluorophores, cross-linkers, or affinity tags, into the molecule. This would generate multifunctional probes for advanced chemical biology experiments. For instance, designing derivatives analogous to other functionalized carboxylic acids could pave the way for novel inhibitors or probes. nih.gov
Expanding Applications in Complex Chemical Biology Research
While this compound is already used in studies of enzyme inhibition and protein modification, its potential in more complex biological research is vast. The trityl group serves as a protecting group for the thiol, which can be cleaved under specific conditions to reveal a reactive thiol functional group. This "caged" functionality is highly valuable in chemical biology.
Future applications are anticipated in:
Cellular Probes: Developing derivatives that can enter living cells and release a reactive thiol at a specific time or location, triggered by light (photocleavable groups) or specific enzymes. This would allow for the precise study of protein function and redox signaling within a cellular context.
Protein-Protein Interaction (PPI) Modulation: Using the compound as a scaffold to build more complex molecules designed to disrupt or stabilize specific protein-protein interactions, which are implicated in numerous diseases. nih.gov
Drug Delivery Systems: The carboxylic acid moiety provides a handle for conjugation to drugs or targeting ligands. The trityl-protected thiol could be designed for release within specific cellular compartments, enabling targeted drug delivery.
Integration with High-Throughput Synthesis and Screening Platforms
The true potential of newly designed derivatives can only be realized through rapid synthesis and evaluation. Integrating the chemistry of this compound with high-throughput technologies is a critical future direction.
This integration will involve:
Automated Synthesis: Employing robotic systems for the parallel synthesis of large libraries of derivatives. This allows for the rapid exploration of a wide chemical space, generating hundreds or thousands of compounds for biological testing.
High-Throughput Screening (HTS): Screening these compound libraries against various biological targets, such as enzymes or protein receptors, using automated HTS platforms. researchgate.netyoutube.com Technologies like AlphaScreen and fluorescence resonance energy transfer (FRET) can be used to identify "hits"—compounds that modulate the activity of the target. nih.gov
Miniaturization and Data Analysis: Modern HTS relies on miniaturized assays, often using nanoliter-scale liquid handling, which significantly reduces the consumption of reagents and compounds. youtube.com The vast amounts of data generated require sophisticated data analysis algorithms to identify active compounds and discern structure-activity relationships, guiding the next round of derivative design. youtube.com
By combining rational design with automated synthesis and screening, researchers can dramatically accelerate the discovery of novel probes and therapeutic leads based on the versatile this compound scaffold.
Q & A
Basic Research Questions
Q. What are the key structural features of 4-Tritylsulfanylbutanoic acid that influence its reactivity in organic synthesis?
- The compound’s reactivity is governed by two critical features: (1) the trityl (triphenylmethyl) group , which introduces steric hindrance, protecting the sulfanyl (-SH) group from undesired nucleophilic reactions, and (2) the butanoic acid backbone , which provides a carboxylic acid functional group for further derivatization. Researchers should prioritize characterizing steric effects using molecular modeling tools and comparing reaction rates with less bulky analogs (e.g., methylsulfanyl derivatives) to isolate steric contributions .
Q. What synthetic strategies are commonly used to prepare this compound?
- A standard approach involves thiol protection : reacting 4-mercaptobutanoic acid with trityl chloride (CPh₃Cl) under basic conditions (e.g., triethylamine in anhydrous DMF). Key considerations include:
- Reaction stoichiometry : A 1.2:1 molar ratio of trityl chloride to thiol minimizes byproducts.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product. Confirm purity via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H NMR : Expect aromatic proton signals (δ 7.2–7.4 ppm, trityl group), a triplet for the methylene adjacent to sulfur (δ 2.8–3.1 ppm), and a carboxylic acid proton (δ 12–13 ppm, broad if unmodified).
- 13C NMR : The trityl carbons appear at δ 125–145 ppm, while the carbonyl carbon (COOH) resonates at δ 170–175 ppm.
- IR Spectroscopy : Look for S-H stretching absence (confirming protection) and a strong C=O stretch at ~1700 cm⁻¹ .
Advanced Research Questions
Q. How can researchers optimize the deprotection of the trityl group in this compound without degrading the butanoic acid backbone?
- Methodological recommendations :
- Use mild acidic conditions (e.g., 5% TFA in DCM for 2–4 hours at 0°C) to cleave the trityl group while preserving the carboxylic acid.
- Monitor reaction progress via HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water).
- Validate stability of the butanoic acid moiety using control experiments with unprotected 4-mercaptobutanoic acid under identical conditions .
Q. How should researchers resolve discrepancies in reported stability data for this compound in aqueous vs. anhydrous environments?
- Experimental design :
- Conduct accelerated stability studies under controlled humidity (e.g., 40°C/75% RH vs. dry N₂ atmosphere).
- Analyze degradation products via LC-MS to identify hydrolysis pathways (e.g., trityl group cleavage or acid-catalyzed decarboxylation).
- Cross-reference findings with structurally similar compounds (e.g., 4-(Trifluoromethoxy)phenylacetic acid, which shows pH-dependent stability ) to generalize trends .
Q. In kinetic studies of nucleophilic reactions involving this compound, what control experiments are critical to isolate steric vs. electronic effects?
- Critical controls :
- Compare reaction rates with 4-methylsulfanylbutanoic acid (less steric hindrance) to quantify steric contributions.
- Use deuterated solvents (e.g., D₂O) to assess hydrogen-bonding effects on reactivity.
- Perform computational modeling (DFT calculations) to map steric/electronic parameters using tools like Gaussian or ORCA .
Methodological Notes
- Data Contradiction Analysis : When conflicting literature arises (e.g., divergent reaction yields), replicate experiments under standardized conditions (solvent purity, inert atmosphere) and report batch-to-batch variability .
- Advanced Synthesis : For novel derivatives, leverage AI-driven retrosynthesis tools (e.g., Reaxys or Pistachio models) to propose one-step routes and validate feasibility via small-scale trials .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
